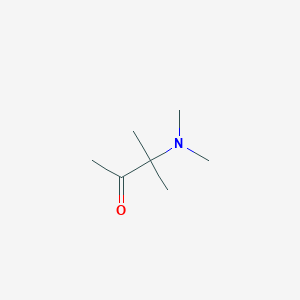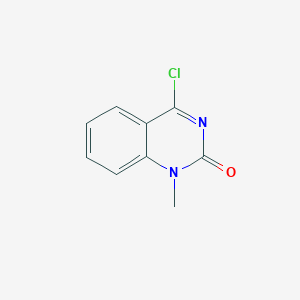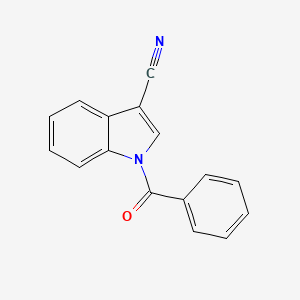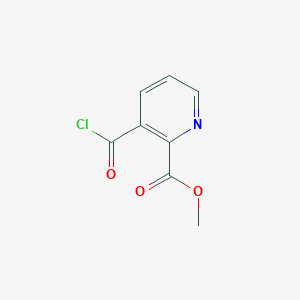
2-Butanone, 3-(dimethylamino)-3-methyl-(9CI)
概要
説明
2-Butanone, 3-(dimethylamino)-3-methyl-(9CI), commonly known as DMAM or 3,3-Dimethylamino-2-butanone, is a chemical compound used in scientific research. It is a ketone with a dimethylamino group attached to the beta-carbon. DMAM has been studied for its potential use in organic synthesis, as well as for its biochemical and physiological effects.
作用機序
The exact mechanism of action of DMAM is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions, attacking electrophilic carbonyl compounds to form new carbon-carbon bonds.
生化学的および生理学的効果
DMAM has been shown to have effects on the central nervous system, including sedative and hypnotic effects. It has also been studied for its potential use in treating certain types of cancer, although more research is needed to fully understand its potential in this area.
実験室実験の利点と制限
One advantage of using DMAM in lab experiments is its relatively low cost and availability. However, one limitation is that it can be difficult to handle due to its potential for toxicity and flammability.
将来の方向性
There are several potential future directions for research involving DMAM. One area of interest is its potential use in the synthesis of new chiral compounds for use in pharmaceuticals and other applications. Additionally, more research is needed to fully understand its potential in treating cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of DMAM and its effects on the central nervous system.
科学的研究の応用
DMAM has been studied for its potential use in organic synthesis reactions, particularly in the formation of chiral compounds. It has also been used as a reagent in the synthesis of lactones and lactams.
特性
IUPAC Name |
3-(dimethylamino)-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)7(2,3)8(4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOMTUVWCHXGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476564 | |
| Record name | 2-Butanone, 3-(dimethylamino)-3-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-3-methylbutan-2-one | |
CAS RN |
56957-54-1 | |
| Record name | 2-Butanone, 3-(dimethylamino)-3-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole](/img/structure/B1626572.png)




![1-[4-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B1626578.png)



